Rabdoserrin A
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Overview
Description
Rabdoserrin A is a diterpenoid compound isolated from the leaves and stems of the plant Rabdosia serra (Maxim) Hara. This compound has garnered significant attention due to its potential biological activities, including anti-inflammatory and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rabdoserrin A involves the extraction from Rabdosia serra using macroporous resin enrichment and high-speed counter-current chromatography . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial processes employed.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, followed by purification using advanced chromatographic techniques. The use of macroporous resin and counter-current chromatography ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Rabdoserrin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rabdoserrin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound is investigated for its anti-inflammatory and antifungal activities
Medicine: The compound shows potential as a therapeutic agent for inflammatory diseases and fungal infections.
Industry: this compound is explored for its use in developing natural antifungal agents and anti-inflammatory drugs
Mechanism of Action
Rabdoserrin A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the JAK2/STAT3 signaling pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Antifungal Activity: The exact mechanism is not fully understood, but it is believed to disrupt fungal cell membranes and inhibit fungal growth.
Comparison with Similar Compounds
Rabdoserrin A is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Serrin K
- Xerophilusin XVII
- Enanderianins Q and R
- Rubescansin J
These compounds share structural similarities but differ in their specific functional groups and biological activities .
This compound stands out for its potent anti-inflammatory and antifungal properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2S,5R,8R,10R,11S,14S,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one |
InChI |
InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11-,12+,13-,14+,16+,17+,18-,19+,20-/m0/s1 |
InChI Key |
MOBGVVQDJSDAER-BWWMJFBFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O |
Canonical SMILES |
CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O |
Origin of Product |
United States |
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